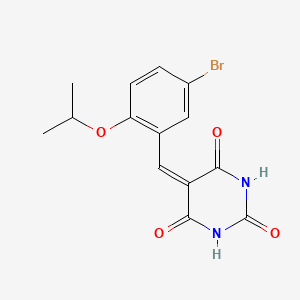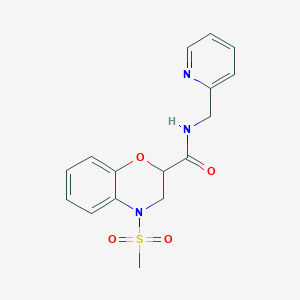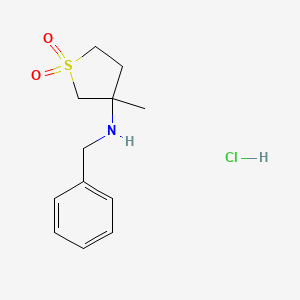
5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This molecule has a unique chemical structure that allows it to interact with specific proteins and enzymes in the body, leading to a range of biochemical and physiological effects.
Mechanism of Action
5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione works by binding to specific proteins and enzymes in the body, leading to a range of biochemical and physiological effects. One of the main targets of this molecule is the protein bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can alter the expression of specific genes, leading to a range of downstream effects.
Biochemical and Physiological Effects:
5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of biochemical and physiological effects, depending on the specific target it interacts with. For example, inhibition of BRD4 by 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce the proliferation of cancer cells and induce apoptosis. In addition, this molecule has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its specificity. This molecule targets specific proteins and enzymes, allowing researchers to study the effects of inhibiting these targets in a controlled manner. However, one limitation of using 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential toxicity. Like any small molecule inhibitor, 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can have off-target effects, leading to unintended consequences.
Future Directions
There are many potential future directions for research on 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more potent and selective inhibitors of specific targets, such as BRD4. In addition, researchers are interested in exploring the potential use of 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other therapeutic agents, such as chemotherapy drugs. Finally, there is a need for further research on the safety and efficacy of this molecule in animal models and clinical trials.
Synthesis Methods
The synthesis of 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves several steps, starting with the reaction between 2-isopropoxy-5-bromo-benzaldehyde and malononitrile to form the intermediate 5-bromo-2-isopropoxybenzylidene-malononitrile. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to form the final product, 5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of this molecule has been optimized over the years, resulting in high yields and purity.
Scientific Research Applications
5-(5-bromo-2-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in treating various diseases, including cancer, cardiovascular disease, and neurological disorders. This molecule has been shown to inhibit the activity of specific proteins and enzymes that are involved in disease progression, making it a promising therapeutic agent.
properties
IUPAC Name |
5-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-7(2)21-11-4-3-9(15)5-8(11)6-10-12(18)16-14(20)17-13(10)19/h3-7H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOBXPNWQCIKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-3-methoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B6062208.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6062215.png)
![3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B6062229.png)

![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6062241.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6062248.png)
![methyl 2-anilino-5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6062254.png)
![2-[4-(2,3-difluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6062263.png)

![5,5-dimethyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6062271.png)
![2-(2-bromo-4,5-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062276.png)
![1-ethyl-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6062283.png)
![N'-[1-(3,4-dihydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6062292.png)